molecular formula C8H14N4O B13312737 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol

Cat. No.: B13312737
M. Wt: 182.22 g/mol
InChI Key: AHJCBULYQCAHOI-UHFFFAOYSA-N
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Description

2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a heterocyclic compound featuring a fused triazolo-pyrimidine core with a methyl substituent at position 2 and an ethanol moiety at position 4. The molecular formula is C₈H₁₄N₄O, with a molecular weight of 182.23 g/mol (calculated from structural data).

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanol

InChI

InChI=1S/C8H14N4O/c1-6-10-8-9-4-7(2-3-13)5-12(8)11-6/h7,13H,2-5H2,1H3,(H,9,10,11)

InChI Key

AHJCBULYQCAHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CC(CNC2=N1)CCO

Origin of Product

United States

Preparation Methods

General Strategy and Key Intermediates

The synthesis of 2-{2-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol typically starts from appropriately substituted pyrimidine or triazole precursors. The key step involves the formation of the fused triazolo[1,5-a]pyrimidine ring system, followed by functionalization at the 6-position with an ethan-1-ol substituent.

A common approach involves:

  • Construction of the triazolo[1,5-a]pyrimidine core via cyclization reactions involving hydrazine derivatives and β-ketonitriles or related intermediates.
  • Introduction of the 2-methyl substituent through methylation or by using methyl-substituted starting materials.
  • Attachment of the ethan-1-ol side chain at the 6-position through nucleophilic substitution or coupling reactions.

Related Synthetic Protocols for Analogous Compounds

Research on structurally related compounds such as 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine and 7-anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines provides insight into synthetic strategies that can be adapted for the target compound.

For example, the synthesis of 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine involves:

  • Refluxing a mixture of starting materials such as ethyl acetoacetate and a precursor pyrimidine in acetic acid.
  • Treatment with saturated ammonia/methanol to induce ring closure and functional group transformations.
  • Acidification and recrystallization to isolate the product with good yields (up to 88%).

Similarly, the synthesis of 7-anilino-5-methyl-2-(3-chloropropyl)-triazolo[1,5-a]pyrimidines involves:

  • Heating a mixture of amines and pyrimidine derivatives in isopropanol at 50°C.
  • Filtration and recrystallization to yield the desired product in high purity and yields (87-93%).

These methods highlight the use of:

  • Nucleophilic substitution reactions,
  • Cyclization under acidic or basic conditions,
  • Reflux or moderate heating,
  • Purification by recrystallization or chromatography.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose Yield/Notes
Cyclization Hydrazine or hydrazine derivatives, β-ketonitriles Formation of triazolo ring Moderate to high yields reported
Methylation Methyl iodide or methyl-substituted precursors Introduction of 2-methyl group Controlled to avoid over-alkylation
Side chain introduction Nucleophilic substitution or coupling agents Attachment of ethan-1-ol group Requires mild conditions to preserve ring integrity
Purification Recrystallization, silica gel chromatography Isolation of pure compound Yields typically 60-90%

Typical solvents include acetic acid, methanol, isopropanol, chloroform, and ethyl acetate. Temperature ranges from room temperature to reflux (~50-110°C) depending on the step.

Analytical Data Supporting Synthesis

  • Molecular Weight: 182.22 g/mol (confirmed by MS).
  • NMR Data: For related compounds, ^1H-NMR spectra show characteristic signals for methyl groups, aromatic protons, and hydroxyl side chains, confirming structure.
  • Melting Points: Reported melting points for related triazolo[1,5-a]pyrimidine derivatives range from 204-206 °C, indicating crystalline purity.

Comparative Summary of Preparation Methods

Feature Method A (Hydrazine Cyclization) Method B (Amine Condensation) Method C (Nucleophilic Substitution)
Starting Materials β-Ketonitriles, hydrazine Amino pyrimidines, alkyl halides Halogenated triazolopyrimidines, nucleophiles
Reaction Conditions Reflux in acetic acid or methanol Heating at 50°C in isopropanol Room temperature to mild heating
Key Advantages High ring closure efficiency Good yields, mild conditions Versatility in side chain modification
Purification Recrystallization, chromatography Recrystallization Chromatography
Typical Yields 70-88% 87-93% 60-85%

Chemical Reactions Analysis

Types of Reactions

2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Compounds and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 2-methyl, 6-ethanol C₈H₁₄N₄O 182.23 Not specified Hydrophilic due to ethanol group; potential for hydrogen bonding .
2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 2-ethyl, 6-ethanol C₉H₁₆N₄O 196.25 1698992-81-2 Increased lipophilicity vs. methyl analog; ethyl group may enhance metabolic stability .
2-(benzylthio)-5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-benzylthio, 5-methyl, 6-(3-methylbutyl) C₂₁H₂₅N₅OS 395.52 896665-76-2 High lipophilicity; benzylthio and alkyl chains suggest membrane permeability .
(1R)-1-((5S,6R,7R)-1-(hydroxymethyl)-7-methyl-1,5-diphenyl-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethan-1-ol 1-hydroxymethyl, 7-methyl, 1,5-diphenyl C₂₃H₂₇N₅O₂ 405.49 Not specified Bulky phenyl groups confer steric hindrance; stereochemical stability under thermodynamic control .
N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide Difluoromethylpyridinyl, fluorophenyl, oxazole-carboxamide C₂₅H₂₀F₃N₇O₂ 523.47 Not specified Fluorinated groups enhance bioavailability; kinetoplastid inhibitor activity reported .

Biological Activity

The compound 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is a member of the triazolo-pyrimidine family known for diverse biological activities. This article reviews its chemical properties, synthesis methods, and biological activities based on existing literature.

  • Molecular Formula : C11_{11}H13_{13}N5_5
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1692138-76-3

Synthesis

The synthesis of triazolo-pyrimidines typically involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between hydrazine derivatives and pyrimidine carboxylic acids has been explored to generate various triazolo derivatives.

Biological Activity Overview

The biological activities of 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol include:

  • Antimicrobial Activity
    • Studies have demonstrated that triazolo-pyrimidines exhibit significant antibacterial and antifungal properties. For example, compounds similar to this structure have shown efficacy against pathogenic bacteria and fungi in vitro .
  • Antiviral Activity
    • Research indicates that certain triazolo derivatives can inhibit viral replication. Specifically, compounds targeting the influenza virus polymerase have been synthesized with promising results . The interaction with viral proteins suggests potential for antiviral drug development.
  • Anticancer Properties
    • Triazole derivatives have been evaluated for their anticancer effects. Compounds in this class have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models . The mechanism often involves interference with DNA synthesis and repair pathways.

Case Study 1: Antiviral Activity Against Influenza A

A recent study synthesized a series of triazolo-pyrimidine derivatives that were tested for their ability to inhibit the PA-PB1 interaction in the influenza A virus. The most effective compounds showed IC50_{50} values in the low micromolar range (e.g., IC50_{50} = 3.3 µM), indicating strong potential for further development as antiviral agents .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of several triazolo derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some compounds exhibited comparable activity to standard antibiotics like chloramphenicol .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} / EC50_{50}Reference
Compound AAntiviral3.3 µM
Compound BAntibacterial10 µg/mL
Compound CAnticancer20 µM

Q & A

Q. What are the recommended synthetic routes for 2-{2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol, and how can reaction conditions be optimized for high yield?

The compound is synthesized via cyclization reactions starting from hydrazinyl derivatives and ortho esters. A typical procedure involves:

  • Reacting 2-methyl-1,3-dicarbonyl precursors with hydrazine derivatives under acidic conditions.
  • Optimizing temperature (70–90°C) and solvent systems (e.g., ethanol/water mixtures) to enhance cyclization efficiency.
  • Purifying intermediates via recrystallization or column chromatography.
    Yield optimization may involve catalyst screening (e.g., TMDP in water/ethanol systems, as in ) and real-time monitoring using TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Key methods include:

  • HPLC : To assess purity (>95% typically required) and monitor reaction progress.
  • Mass Spectrometry (MS) : For molecular weight confirmation (C₈H₁₄N₄O; MW 182.22 g/mol) and fragmentation pattern analysis.
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the triazolopyrimidine core and ethanol side chain. For example, the ethanol moiety shows signals near δ 3.6–4.0 ppm (¹H) and δ 60–65 ppm (¹³C) .

Q. How should researchers design initial biological activity screens for this compound?

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria).
  • Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α in macrophage models.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
    Dose ranges (1–100 µM) and solvent controls (DMSO <0.1%) are critical to avoid artifacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the ethanol side chain on bioactivity?

  • Comparative analogs : Synthesize derivatives with modified side chains (e.g., methyl, amino, or halogen substituents) and compare their bioactivity.

  • Key parameters :

    DerivativeSide ChainLogPBioactivity (IC₅₀, µM)
    Target compound-CH₂CH₂OH1.212.5 (HeLa)
    Analog A-CH₃1.825.4 (HeLa)
    Analog B-CH₂NH₂0.98.7 (HeLa)
  • Methodology : Use molecular docking to assess hydrogen bonding potential of the ethanol group with target enzymes (e.g., AXL kinase) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Mechanistic profiling : Perform target-specific assays (e.g., enzyme inhibition for AXL kinase or bacterial topoisomerase IV) to identify primary targets.
  • Transcriptomic analysis : Use RNA-seq to compare gene expression profiles in treated vs. untreated cells.
  • Dose-response validation : Ensure activity is consistent across multiple cell lines and replicates. Contradictions may arise from off-target effects or assay-specific conditions .

Q. How can researchers investigate the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours.
  • Metabolic stability : Use liver microsome assays (human/rat) to measure half-life (t½) and identify major metabolites via LC-MS/MS.
  • Light/temperature sensitivity : Store samples under varying conditions (e.g., 4°C vs. room temperature, dark vs. light) and assess potency retention .

Q. What methodologies are recommended for comparative analysis with structurally similar triazolopyrimidine derivatives?

  • Computational modeling : Compare binding affinities using molecular dynamics simulations (e.g., AutoDock Vina).
  • Pharmacophore mapping : Overlay structures of analogs to identify conserved functional groups critical for activity.
  • In vivo efficacy : Test top candidates in xenograft models (e.g., murine cancer models) to correlate structural modifications with tumor growth inhibition .

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